molecular formula C9H8N6O3 B14213901 N-(2-methyltetrazol-5-yl)-3-nitrobenzamide CAS No. 577762-19-7

N-(2-methyltetrazol-5-yl)-3-nitrobenzamide

Cat. No.: B14213901
CAS No.: 577762-19-7
M. Wt: 248.20 g/mol
InChI Key: IUHTUNFJXAFTRT-UHFFFAOYSA-N
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Description

N-(2-Methyltetrazol-5-yl)-3-nitrobenzamide is a benzamide derivative featuring a 3-nitrobenzoyl group linked to a 2-methyltetrazole moiety. The nitro group at the meta position of the benzamide introduces electron-withdrawing effects, influencing reactivity and interaction with biological targets.

Properties

CAS No.

577762-19-7

Molecular Formula

C9H8N6O3

Molecular Weight

248.20 g/mol

IUPAC Name

N-(2-methyltetrazol-5-yl)-3-nitrobenzamide

InChI

InChI=1S/C9H8N6O3/c1-14-12-9(11-13-14)10-8(16)6-3-2-4-7(5-6)15(17)18/h2-5H,1H3,(H,10,12,16)

InChI Key

IUHTUNFJXAFTRT-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

21.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(2-methyltetrazol-5-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-methyltetrazol-5-yl)-3-nitrobenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-(2-methyltetrazol-5-yl)-3-nitrobenzamide with structurally related benzamide derivatives, emphasizing substituent effects and biological activities:

Compound Name Molecular Formula Key Functional Groups Biological Activity/Applications Reference ID
This compound C9H8N6O3 Nitrobenzamide, 2-methyltetrazole Potential enzyme/receptor modulation
3-Chloro-N-(2-ethyl-2H-tetrazol-5-yl)benzamide C11H12ClN5O Chlorobenzamide, ethyltetrazole Enhanced reactivity, antimicrobial studies
N-(Pyrazol-5-yl)-3-nitrobenzamide () C16H15ClN4O3 Nitrobenzamide, tert-butylpyrazole Antimicrobial, antitubercular activities
N-[5-(4-Hydroxybenzylidene)...-3-nitrobenzamide C17H12N4O5S Nitrobenzamide, thiazolidinone Antimicrobial, anticancer
N-[2-(4-Fluorophenoxy)...-3-nitrobenzamide C21H15F4N3O4 Nitrobenzamide, trifluoromethyl Enzyme/receptor interaction studies

Key Observations

Tetrazole vs. Pyrazole/Thiazolidinone Substituents The tetrazole ring in this compound offers distinct electronic and steric properties compared to pyrazole () or thiazolidinone () moieties. Tetrazoles are known to mimic carboxylates, enhancing binding to metalloenzymes or receptors . Pyrazole-containing analogs (e.g., ) exhibit stronger antimicrobial activity (MIC values ~0.39–0.78 µM), likely due to improved lipophilicity from the tert-butyl group .

Substituent Effects on Reactivity and Bioactivity

  • Chloro vs. Nitro Groups : The chloro substituent in 3-chloro-N-(2-ethyltetrazol-5-yl)benzamide () may increase electrophilicity, favoring nucleophilic substitution reactions, whereas the nitro group in the main compound enhances electron-deficient character, affecting redox properties .
  • Trifluoromethyl and Morpholine Groups : The trifluoromethyl and morpholine substituents in ’s compound improve metabolic stability and target selectivity, suggesting that similar modifications could optimize the main compound’s pharmacokinetics .

Synthetic Methodologies

  • Most analogs are synthesized via coupling of acyl chlorides with amines (e.g., ). For instance, ’s compound was prepared using 3-nitrobenzoyl chloride and a pyrazole amine, yielding a 96% product under mild conditions .
  • Tetrazole-containing derivatives (e.g., ) often require specialized cyclization steps, such as [2+3] cycloaddition reactions, to form the tetrazole ring .

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